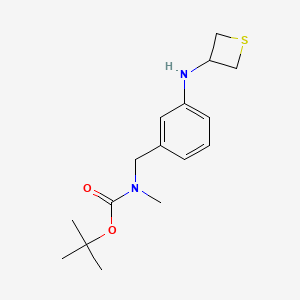
tert-Butyl methyl(3-(thietan-3-ylamino)benzyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl methyl(3-(thietan-3-ylamino)benzyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound features a tert-butyl group, a methyl group, and a thietan-3-ylamino group attached to a benzyl carbamate structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl(3-(thietan-3-ylamino)benzyl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: tert-Butyl chloroformate, 3-(thietan-3-ylamino)benzylamine, triethylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature.
Procedure: The tert-butyl chloroformate is added dropwise to a solution of 3-(thietan-3-ylamino)benzylamine and triethylamine in dichloromethane. The reaction mixture is stirred at room temperature for several hours until completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Flow microreactor systems allow for precise control of reaction conditions, leading to higher yields and reduced reaction times .
化学反応の分析
Types of Reactions
tert-Butyl methyl(3-(thietan-3-ylamino)benzyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the thietan-3-ylamino group.
Reduction: Reduced derivatives of the benzyl carbamate structure.
Substitution: Substituted carbamate derivatives with different nucleophiles.
科学的研究の応用
tert-Butyl methyl(3-(thietan-3-ylamino)benzyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis applications.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
作用機序
The mechanism of action of tert-Butyl methyl(3-(thietan-3-ylamino)benzyl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions during synthesis. The carbamate group can be removed under mild acidic conditions, revealing the free amine for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the amine being protected .
類似化合物との比較
Similar Compounds
tert-Butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate: Similar structure but with dibenzylamino group instead of thietan-3-ylamino group.
tert-Butyl (3-((thietan-3-ylamino)methyl)pentan-3-yl)carbamate: Similar structure with a pentan-3-yl group instead of benzyl group.
Uniqueness
tert-Butyl methyl(3-(thietan-3-ylamino)benzyl)carbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and stability. The presence of the thietan-3-ylamino group offers unique steric and electronic properties that can influence its behavior in chemical reactions and biological interactions .
特性
分子式 |
C16H24N2O2S |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
tert-butyl N-methyl-N-[[3-(thietan-3-ylamino)phenyl]methyl]carbamate |
InChI |
InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18(4)9-12-6-5-7-13(8-12)17-14-10-21-11-14/h5-8,14,17H,9-11H2,1-4H3 |
InChIキー |
CJDAYGJQLCUPEI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)NC2CSC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


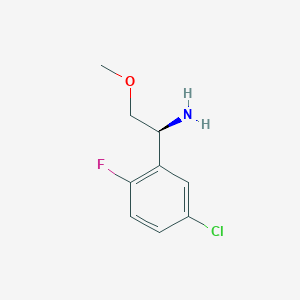
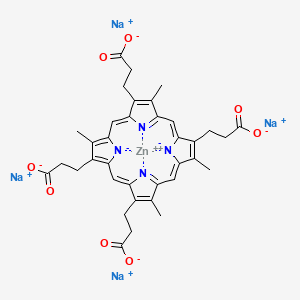
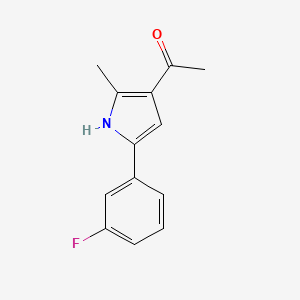

![5-Bromo-2-methoxy-N-(6-methoxy-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide](/img/structure/B15225093.png)
![Benzyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B15225102.png)
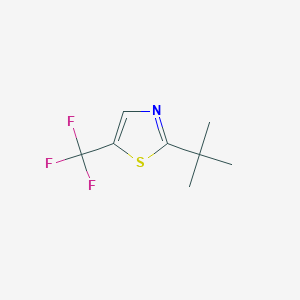
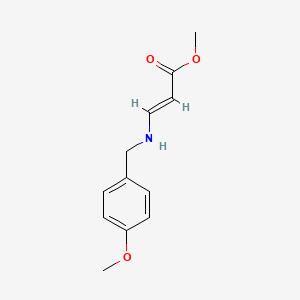
![tert-Butyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate](/img/structure/B15225118.png)

![Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate](/img/structure/B15225122.png)
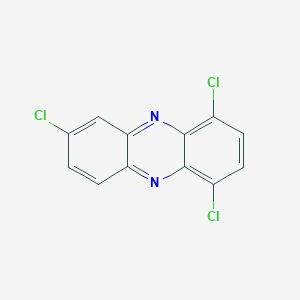

![((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B15225146.png)
